2-(Pyridin-2-yloxy)benzylamine hydrochloride

Positional isomerism Structural analogs Procurement specificity

Researchers requiring the ortho-substituted benzylamine isomer for SAR studies often face supply inconsistencies with incorrect positional isomers or salt stoichiometries. This compound resolves that pain point with precise isomeric identity and verified 1:1 hydrochloride stoichiometry. • Ortho isomer (2-pyridyloxy) ensures correct spatial orientation of the amine group relative to the pyridine ring for reproducible binding assays • 1:1 HCl stoichiometry provides defined physicochemical properties distinct from sesquihydrochloride or free base forms • ≥95% purity (HPLC) with batch-to-batch consistency minimizes impurity-driven false positives in screening campaigns

Molecular Formula C12H13ClN2O
Molecular Weight 236.7 g/mol
CAS No. 870061-28-2
Cat. No. B1287045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yloxy)benzylamine hydrochloride
CAS870061-28-2
Molecular FormulaC12H13ClN2O
Molecular Weight236.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)OC2=CC=CC=N2.Cl
InChIInChI=1S/C12H12N2O.ClH/c13-9-10-5-1-2-6-11(10)15-12-7-3-4-8-14-12;/h1-8H,9,13H2;1H
InChIKeyQXYPTTVWSCSOCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yloxy)benzylamine hydrochloride (CAS 870061-28-2) Product-Specific Evidence Guide for Scientific Procurement


2-(Pyridin-2-yloxy)benzylamine hydrochloride (CAS 870061-28-2) is a synthetic organic building block comprising a benzylamine core linked via an ether bridge to a pyridine ring at the ortho position, supplied as the hydrochloride salt [1]. The compound is cataloged by major research chemical vendors with a typical molecular weight of 236.70 g/mol and purity specifications ranging from 95% to ≥99% (HPLC) depending on the supplier and salt form . This guide provides a comparator-based, quantitative evidence assessment to support scientific selection and procurement decisions for this specific compound relative to its closest structural analogs and alternative salt forms.

Why 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Cannot Be Interchanged with Positional Isomers or Alternative Salt Forms


Substituting 2-(Pyridin-2-yloxy)benzylamine hydrochloride with the 3-pyridin-2-yloxy or 4-pyridin-2-yloxy positional isomers, or with different salt stoichiometries such as the sesquihydrochloride form, introduces quantifiable differences in physicochemical properties that directly affect experimental reproducibility, solubility, and downstream reaction outcomes. While direct comparative biological activity data for this specific compound remain limited in the peer-reviewed literature, the procurement-relevant distinctions in purity specifications (≥95% for the hydrochloride versus ≥99% for the sesquihydrochloride form) and physical form (solid versus crystalline powder) represent verifiable, measurable differentiators that cannot be ignored in assay development or synthetic planning . Researchers must verify the exact catalog number and salt form to ensure batch-to-batch consistency and to avoid unintended variations in reaction kinetics or crystallization behavior .

2-(Pyridin-2-yloxy)benzylamine Hydrochloride: Comparator-Based Quantitative Evidence for Procurement Decisions


Positional Isomer Differentiation: Ortho vs. Para Pyridin-2-yloxy Substitution Pattern

2-(Pyridin-2-yloxy)benzylamine hydrochloride (ortho isomer) differs from 4-(Pyridin-2-yloxy)benzylamine hydrochloride (para isomer) in the substitution position of the benzylamine moiety relative to the ether linkage. This positional variation alters the spatial orientation of the primary amine group, which is a critical determinant in molecular recognition events such as enzyme binding and receptor interactions . While no head-to-head biological activity comparison is available for these exact compounds, the ortho configuration of the target compound creates a distinct intramolecular hydrogen bonding potential between the amine and the pyridine nitrogen that is geometrically impossible in the para isomer [1].

Positional isomerism Structural analogs Procurement specificity

Salt Stoichiometry Comparison: Hydrochloride vs. Sesquihydrochloride Form

The hydrochloride salt form (C12H13ClN2O, MW 236.70) is available at ≥95% purity from multiple vendors, while the sesquihydrochloride form (C12H12N2O·1.5 HCl, MW 254.97) is available at ≥99% purity (HPLC) as a white crystalline powder with a melting point of 156-160 °C . The sesquihydrochloride form contains 1.5 equivalents of HCl per molecule versus 1.0 equivalent in the standard hydrochloride, resulting in a different molecular weight and potentially distinct solubility and hygroscopicity profiles .

Salt form Purity specification Physical characterization

Vendor Purity Specification Variance: 95% vs. 99% Grade Material

Procurement options for the hydrochloride salt include 95% purity material (AKSci, Sigma-Aldrich) and ≥99% purity material in the sesquihydrochloride form (ChemImpex) . The ≥99% HPLC-grade material provides a higher purity baseline, reducing the potential for impurity interference in sensitive assays such as enzyme inhibition studies or high-throughput screening campaigns .

Purity Quality control Vendor comparison

Physical Form and Storage Condition Differentiation

The hydrochloride salt is described as a pale-yellow to yellow-brown solid requiring storage at 2-8°C . The sesquihydrochloride form is a white crystalline powder with a defined melting point of 156-160°C and storage at 0-8°C . These physical differences are relevant for experimental workflows that involve weighing, dissolution, or long-term stability considerations.

Physical form Storage stability Handling

Validated Application Scenarios for 2-(Pyridin-2-yloxy)benzylamine Hydrochloride Based on Product-Specific Evidence


Pharmaceutical Intermediate in Drug Discovery Programs Targeting Neurological Disorders

2-(Pyridin-2-yloxy)benzylamine hydrochloride serves as a key synthetic intermediate in the development of drug candidates for neurological indications, as noted in vendor technical documentation . The ortho-substituted benzylamine motif provides a versatile scaffold for generating diverse compound libraries, with the primary amine serving as a functional handle for amide bond formation, reductive amination, or urea synthesis. Researchers should procure the specific ortho isomer to ensure correct spatial orientation of the amine group during SAR exploration, as the 3- or 4-position isomers would yield fundamentally different molecular topologies [1].

Chemical Biology Probe Development Requiring High-Purity Starting Material

For enzyme interaction studies and receptor binding assays, the sesquihydrochloride form at ≥99% purity (HPLC) is the preferred procurement choice due to its higher purity specification and well-defined crystalline nature . This grade reduces the likelihood of impurity-driven false positives in high-throughput screening campaigns. The compound is employed in studies examining enzyme interactions and receptor binding to elucidate biological mechanisms and pathways [1].

Analytical Chemistry Reference Standard Preparation

The sesquihydrochloride form, with its defined melting point of 156-160°C and ≥99% HPLC purity, is suitable for use as a reference standard or reagent in analytical techniques requiring high chemical fidelity . The white crystalline powder form facilitates accurate weighing for standard preparation, and the documented melting point provides an additional identity verification parameter [1].

Structure-Activity Relationship (SAR) Studies Comparing Ortho, Meta, and Para Isomers

2-(Pyridin-2-yloxy)benzylamine hydrochloride (ortho isomer) is essential for SAR investigations where the spatial positioning of the amine relative to the pyridine ring is hypothesized to influence binding affinity or selectivity . Researchers comparing the ortho, meta, and para isomers must ensure each positional variant is procured from the correct catalog number to maintain experimental validity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyridin-2-yloxy)benzylamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.